molecular formula C21H28N4O5 B12639678 (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12639678
M. Wt: 416.5 g/mol
InChI Key: VCVZYOKIROOPSJ-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a morpholine ring, and a pyrrolidinone moiety. Its molecular formula is C20H28N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes bulk activation of polyethylene glycol using NHS and a coupling agent, followed by the reaction with the piperazine derivative in large reactors.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted piperazine and morpholine derivatives.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of proteins and other biomolecules.

    Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves the formation of stable amide bonds through the reaction of NHS groups with amines. The compound can also form reversible linkages with biomacromolecules, allowing for controlled release of linked molecules under reducing conditions.

Comparison with Similar Compounds

Similar Compounds

    NHS-PEG2-SS-PEG2-NHS: Similar structure but with a longer polyethylene glycol chain.

    NHS-PEG3-SS-PEG3-NHS: Features an even longer polyethylene glycol chain.

    NHS-PEG4-SS-PEG4-NHS: Contains the longest polyethylene glycol chain among the similar compounds.

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a morpholine ring, and a pyrrolidinone moiety. This unique structure allows for versatile applications in various fields, particularly in drug delivery and protein conjugation.

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O5/c1-16-17(3-2-4-18(16)23-11-13-29-14-12-23)15-22-7-9-24(10-8-22)21(28)30-25-19(26)5-6-20(25)27/h2-4H,5-15H2,1H3

InChI Key

VCVZYOKIROOPSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCOCC2)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O

Origin of Product

United States

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